REACTION_CXSMILES
|
Cl.CO[CH:4]1[CH2:8][CH2:7][CH:6](OC)[O:5]1.[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:19]([C:26](O)=O)[C:20](CC(O)=O)=O.P([O-])([O-])(O)=O.[Na+].[Na+].[OH-].[Na+]>O>[CH2:11]([N:18]1[CH:7]2[CH2:6][CH2:26][CH:19]1[CH2:20][C:4](=[O:5])[CH2:8]2)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
|
Quantity
|
82.2 g
|
Type
|
reactant
|
Smiles
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COC1OC(CC1)OC
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C(C(=O)CC(=O)O)C(=O)O
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium hydrogen phosphate
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The resulting cloudy and pale yellow solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
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Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |